molecular formula C24H24O6 B11015243 4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11015243
M. Wt: 408.4 g/mol
InChI Key: JQJCZNZQGFYNSB-UHFFFAOYSA-N
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Description

4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a chromenone core, a benzodioxepin moiety, and a butyl side chain. The structural complexity of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Benzodioxepin Moiety: The benzodioxepin moiety can be introduced through a cyclization reaction involving a suitable dihydroxybenzene derivative and an epoxide.

    Attachment of the Butyl Side Chain: The butyl side chain can be attached via an alkylation reaction using butyl bromide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butyl side chain or the benzodioxepin moiety using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the chromenone core, benzodioxepin moiety, and butyl side chain distinguishes this compound from other similar compounds. This structural uniqueness may contribute to its distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interaction with specific molecular targets. The unique structural features of this compound set it apart from other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C24H24O6/c1-2-3-5-16-13-24(26)30-22-14-18(7-8-19(16)22)29-15-20(25)17-6-9-21-23(12-17)28-11-4-10-27-21/h6-9,12-14H,2-5,10-11,15H2,1H3

InChI Key

JQJCZNZQGFYNSB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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